![molecular formula C16H17N3O2 B4850723 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4850723.png)
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide
Übersicht
Beschreibung
3-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, also known as AG-490, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide acts as a competitive inhibitor of the JAK kinase domain, which is responsible for phosphorylating and activating the STAT proteins. By blocking the JAK/STAT signaling pathway, 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide prevents the transcriptional activation of downstream target genes and inhibits cell proliferation and survival.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide has been shown to enhance the differentiation of neuronal cells and promote the survival of dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide in lab experiments is its high potency and specificity for the JAK/STAT signaling pathway. It can be used at low concentrations to achieve significant inhibition of STAT3 activation. However, one limitation of 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide is its relatively short half-life, which requires frequent dosing in cell culture or animal studies.
Zukünftige Richtungen
There are several future directions for the use of 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide in scientific research. One potential application is in the development of novel cancer therapies that target the JAK/STAT signaling pathway. 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide can be used as a lead compound for the design of more potent and selective inhibitors of JAK kinases. Another direction is in the investigation of the role of JAK/STAT signaling in neurological disorders, such as Parkinson's disease and Alzheimer's disease. 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide can be used to study the effects of JAK/STAT inhibition on neuronal survival and differentiation. Finally, 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Wissenschaftliche Forschungsanwendungen
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide has been extensively used in scientific research to investigate the role of the JAK/STAT signaling pathway in various biological processes, such as immune response, inflammation, and cancer. It has been shown to inhibit the activation of STAT3, a transcription factor that is frequently overexpressed in cancer cells and contributes to tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(phenylcarbamoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)15(20)12-7-6-10-14(11-12)18-16(21)17-13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPNIFHASOSRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)
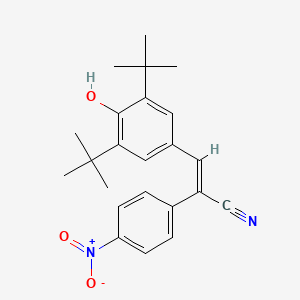
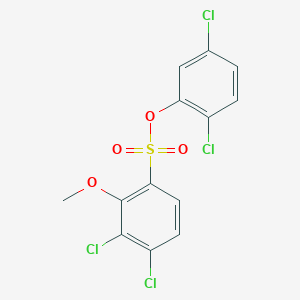
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4850665.png)
![ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate](/img/structure/B4850672.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4850674.png)
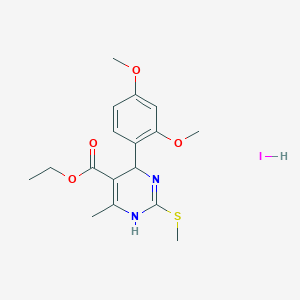
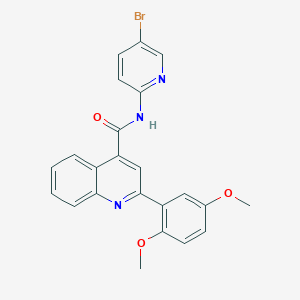
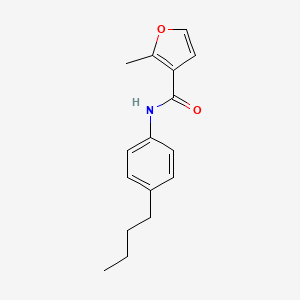
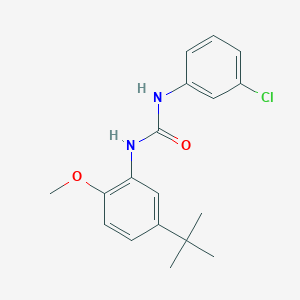
![4-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4850707.png)
![2'-{[(2-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4850709.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4850712.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4850729.png)